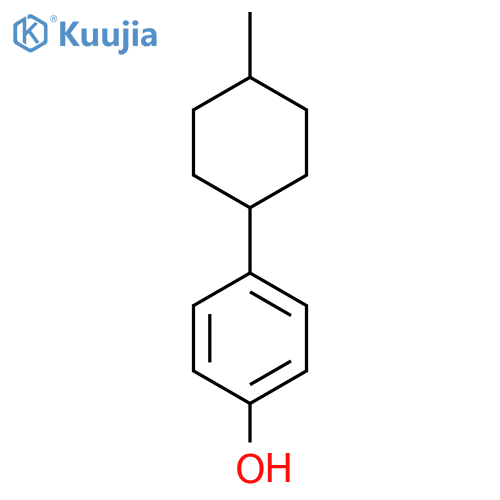Cas no 3769-25-3 (4-(4-Methylcyclohexyl)phenol)

4-(4-Methylcyclohexyl)phenol 化学的及び物理的性質
名前と識別子
-
- 4-(4-methylcyclohexyl)phenol
- 4-(trans-4-Methylcyclohexyl)phenol
- BDBM50517936
- F71363
- Trans-4-(4-Methylcyclohexyl)phenol
- BS-48093
- SCHEMBL2612209
- 3769-25-3
- 2245952-62-7
- SCHEMBL13986753
- Cis-4-(4-Methylcyclohexyl)phenol
- DB-112824
- 116794-13-9
- Phenol, 4-(trans-4-methylcyclohexyl)-
- NLMVQZFBRACNBU-UHFFFAOYSA-N
- CHEMBL4453541
- MFCD23102870
- SCHEMBL17866598
- DTXSID301298140
- NLMVQZFBRACNBU-XYPYZODXSA-N
- 4-(4-Methylcyclohexyl)phenol
-
- インチ: 1S/C13H18O/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h6-11,14H,2-5H2,1H3
- InChIKey: NLMVQZFBRACNBU-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC(=CC=1)C1CCC(C)CC1
計算された属性
- せいみつぶんしりょう: 190.135765193g/mol
- どういたいしつりょう: 190.135765193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 20.2
4-(4-Methylcyclohexyl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1254679-100g |
4-(4-Methylcyclohexyl)phenol |
3769-25-3 | 95% | 100g |
$145 | 2024-06-05 | |
| Cooke Chemical | A3329856-1g |
4-(4-Methylcyclohexyl)phenol |
3769-25-3 | 99% | 1g |
RMB 24.00 | 2025-02-20 | |
| Cooke Chemical | A3329856-5g |
4-(4-Methylcyclohexyl)phenol |
3769-25-3 | 99% | 5g |
RMB 64.80 | 2025-02-20 | |
| 1PlusChem | 1P01XC1R-100g |
4-(4-Methylcyclohexyl)phenol |
3769-25-3 | 95% | 100g |
$93.00 | 2024-05-04 | |
| Aaron | AR01XCA3-25g |
4-(4-Methylcyclohexyl)phenol |
3769-25-3 | 95% | 25g |
$34.00 | 2025-02-13 | |
| eNovation Chemicals LLC | Y1254679-25g |
4-(4-Methylcyclohexyl)phenol |
3769-25-3 | 95% | 25g |
$80 | 2025-02-20 | |
| abcr | AB593837-5g |
4-(4-Methylcyclohexyl)phenol; . |
3769-25-3 | 5g |
€80.40 | 2024-07-19 | ||
| eNovation Chemicals LLC | Y1254679-25g |
4-(4-Methylcyclohexyl)phenol |
3769-25-3 | 95% | 25g |
$80 | 2024-06-05 | |
| Ambeed | A1502118-5g |
4-(4-Methylcyclohexyl)phenol |
3769-25-3 | 95% | 5g |
$16.0 | 2025-03-05 | |
| Ambeed | A1502118-25g |
4-(4-Methylcyclohexyl)phenol |
3769-25-3 | 95% | 25g |
$41.0 | 2025-03-05 |
4-(4-Methylcyclohexyl)phenol 関連文献
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
4-(4-Methylcyclohexyl)phenolに関する追加情報
Research Brief on 4-(4-Methylcyclohexyl)phenol (CAS: 3769-25-3) in Chemical Biology and Pharmaceutical Applications
4-(4-Methylcyclohexyl)phenol (CAS: 3769-25-3) is a chemical compound of growing interest in the fields of chemical biology and pharmaceutical research. This phenolic derivative has recently garnered attention due to its potential applications in drug discovery, material science, and industrial chemistry. The compound's unique structural features, including the cyclohexyl and phenolic moieties, make it a versatile building block for the synthesis of more complex molecules with diverse biological activities.
Recent studies have explored the physicochemical properties of 4-(4-Methylcyclohexyl)phenol, revealing its moderate solubility in organic solvents and stability under standard laboratory conditions. These characteristics make it suitable for various chemical modifications and synthetic applications. In particular, researchers have investigated its use as an intermediate in the synthesis of liquid crystal materials and as a potential precursor for bioactive compounds targeting neurological disorders.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's potential as a scaffold for developing novel sigma-1 receptor ligands. The research team modified the phenolic hydroxyl group and cyclohexyl ring of 4-(4-Methylcyclohexyl)phenol to create a series of derivatives with varying affinity for the sigma-1 receptor, which plays a crucial role in neuroprotection and pain modulation. Several derivatives showed promising results in preliminary in vitro assays, suggesting potential applications in neurodegenerative disease treatment.
In materials science, researchers have utilized 4-(4-Methylcyclohexyl)phenol as a monomer for synthesizing high-performance polymers. A recent patent application (WO2023056789) describes its incorporation into polyaryletherketone (PAEK) polymers, resulting in materials with enhanced thermal stability and mechanical properties. These advanced polymers show potential for medical device applications, particularly in orthopedic implants and dental materials.
Toxicological studies of 4-(4-Methylcyclohexyl)phenol have progressed significantly in the past year. A comprehensive safety assessment published in Regulatory Toxicology and Pharmacology (2023) evaluated the compound's acute and chronic toxicity profiles. The results indicated moderate toxicity at high concentrations but suggested an acceptable safety profile for industrial and pharmaceutical applications when proper handling protocols are followed. These findings are crucial for regulatory approval processes and risk assessment in potential commercial applications.
The analytical characterization of 4-(4-Methylcyclohexyl)phenol has also seen advancements. Recent developments in chromatographic techniques, particularly ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS), have enabled more precise quantification and purity assessment of the compound. These methodological improvements are essential for quality control in pharmaceutical manufacturing processes where the compound serves as an intermediate.
Looking forward, research on 4-(4-Methylcyclohexyl)phenol appears poised for expansion into new areas. Computational chemistry approaches are being employed to predict its reactivity patterns and potential biological targets, while green chemistry initiatives are exploring more sustainable synthesis routes. The compound's versatility and the growing body of research supporting its various applications suggest it will remain an important focus in chemical biology and pharmaceutical research in the coming years.
3769-25-3 (4-(4-Methylcyclohexyl)phenol) 関連製品
- 2648936-78-9((2S)-1-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetyl}pyrrolidine-2-carboxylic acid)
- 2593-27-3(2-bromo-N-hydroxybenzamide)
- 2229246-62-0(5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole)
- 2137530-60-8([1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol)
- 1805841-40-0(4-(Chloromethyl)-3-ethylphenylhydrazine)
- 306990-95-4(Methanone,1H-benzotriazol-1-yl-1-naphthalenyl-)
- 352457-35-3(4'-Desmethoxy-4'-chloro Moxonidine)
- 19606-98-5(N,N,N'-Triphenyl-1,4-phenylenediamine)
- 946301-50-4(N-(3,4-difluorophenyl)-1-(3-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2228540-22-3(tert-butyl N-3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-ylcarbamate)




